molecular formula C15H21N5O2 B2549932 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-47-6

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2549932
CAS No.: 878412-47-6
M. Wt: 303.366
InChI Key: QPIVDIMUXQAISV-UHFFFAOYSA-N
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Description

6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis Techniques and Characterization

Synthetic methodologies and characterizations of compounds structurally related to 6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione have been explored in several studies. For instance, stereoselective syntheses techniques have been developed for related heterocyclic compounds, offering insights into intermolecular condensation processes and highlighting the importance of stereoselectivity in producing high yields of targeted compounds (Katritzky et al., 2001). Similarly, a simple synthesis approach for benzo[g]imidazo[1,2-a]quinolinedione derivatives via a one-pot, four-component reaction has been documented, demonstrating the efficiency of multicomponent synthesis in generating fused polycyclic structures (Bayat et al., 2016).

Catalysis and Reaction Mechanisms

Research on related imidazole derivatives has provided insights into their role in catalysis and reaction mechanisms. For example, studies have investigated the use of imidazole intermediates in synthesizing functional cyclic carbonates, revealing the intermediates' robustness as bench-stable precursors for various functional materials. This research emphasizes the potential of imidazole derivatives in polymer chemistry and their relevance in biomedical applications due to their low cytotoxicity (Olsson et al., 2014).

Biological Activities and Applications

The exploration of imidazole derivatives' biological activities has uncovered their potential in various therapeutic areas. For instance, the synthesis and pharmacological evaluation of 1H-imidazoles as estrogen receptor ligands and cyclooxygenase inhibitors demonstrate the diverse biological activities of these compounds. The clear structure-activity relationship identified in these studies suggests the potential for designing targeted therapies (Wiglenda et al., 2005).

Materials Science and Engineering Applications

In materials science, the synthesis of novel imidazole derivatives has implications for the development of new materials with unique properties. For example, reactive imidazole intermediates have been used to synthesize functional aliphatic cyclic carbonates, indicating the utility of these intermediates in creating polymers with potential biomedical applications due to their favorable interaction with biological systems (Olsson et al., 2014).

Mechanism of Action

Imidazole-based compounds have antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Safety and Hazards

The safety and hazards associated with imidazole compounds can also vary widely depending on their specific structure and functional groups .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-6-8-19-13(21)11-12(17(5)15(19)22)16-14-18(7-2)9(3)10(4)20(11)14/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIVDIMUXQAISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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